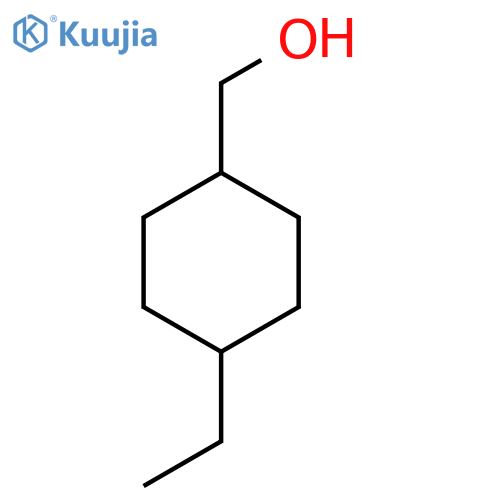Cas no 113296-33-6 ((4-Ethylcyclohexyl)methanol)

(4-Ethylcyclohexyl)methanol structure
商品名:(4-Ethylcyclohexyl)methanol
(4-Ethylcyclohexyl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-ethylcyclohexyl)methanol
- 4-ethylCyclohexanemethanol
- (trans-4-ethylcyclohexyl)methanol
- trans-4-Ethyl-cyclohexanemethanol
- AMY35796
- [(1alpha)-4beta-Ethylcyclohexyl]methanol
- Cyclohexanemethanol, 4-ethyl-
- SY321307
- AS-77184
- AKOS014076698
- DB-128936
- 75839-86-0
- SCHEMBL74917
- SCHEMBL15473312
- CS-0172771
- 113296-33-6
- Trans-4-ethylcyclohexanemethanol
- ((1R,4r)-4-ethylcyclohexyl)methanol
- DB-222247
- P18075
- YSQZCEWPPUAANL-KYZUINATSA-N
- A1-31677
- F81075
- SCHEMBL11227203
- MFCD20407987
- SB40941
- SCHEMBL12347321
- SCHEMBL18599241
- (4-Ethylcyclohexyl)methanol
-
- MDL: MFCD20407987
- インチ: 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
- InChIKey: YSQZCEWPPUAANL-UHFFFAOYSA-N
- ほほえんだ: OCC1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 142.135765193g/mol
- どういたいしつりょう: 142.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 82.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2
(4-Ethylcyclohexyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326475-25g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 25g |
$5820 | 2023-02-03 | |
| Enamine | EN300-781187-2.5g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 2.5g |
$1020.0 | 2023-03-16 | ||
| Enamine | EN300-781187-5.0g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 5.0g |
$1291.0 | 2023-03-16 | ||
| Chemenu | CM326475-1g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 1g |
$485 | 2021-08-18 | |
| eNovation Chemicals LLC | D608729-100mg |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 100mg |
$140 | 2024-07-21 | |
| eNovation Chemicals LLC | D608729-250MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 250mg |
$250 | 2024-07-21 | |
| Advanced ChemBlocks | P49749-100MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 100mg |
$145 | 2024-05-20 | |
| Advanced ChemBlocks | P49749-250MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 250mg |
$290 | 2024-05-20 | |
| Chemenu | CM326475-250mg |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 250mg |
$194 | 2022-06-14 | |
| abcr | AB535057-250 mg |
(4-Ethylcyclohexyl)methanol; . |
113296-33-6 | 250MG |
€349.50 | 2022-08-31 |
(4-Ethylcyclohexyl)methanol 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
113296-33-6 ((4-Ethylcyclohexyl)methanol) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:113296-33-6)(4-Ethylcyclohexyl)methanol

清らかである:99%/99%
はかる:500mg/1g
価格 ($):412.0/436.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:113296-33-6)(4-ethylcyclohexyl)methanol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ